N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a structurally complex oxalamide derivative featuring a 3-chloro-2-methylphenyl group and a substituted ethyl moiety bearing furan, thiophene, and hydroxyl groups. Its synthesis likely involves condensation reactions between chloro-substituted aromatic amines and oxalyl derivatives, analogous to methods used for related compounds (e.g., triethylamine-mediated coupling of chloroacetyl chloride with amines) .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-12-14(20)4-2-5-15(12)22-18(24)17(23)21-11-19(25,13-7-9-27-10-13)16-6-3-8-26-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKPOAOSGXSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article aims to summarize the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2O4S
- Molecular Weight : 404.87 g/mol
- CAS Number : 1903467-85-5
The compound features a complex structure that includes a chloro-substituted aromatic ring, a furan moiety, and a thiophene group, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, Schiff base ligands have been shown to scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities. The presence of electron-donating groups enhances radical stabilization, which is critical for antioxidant activity .
Anticancer Potential
Preliminary studies suggest that the compound could exhibit anticancer activity. Similar compounds in its class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of oxalamide compounds have been evaluated for their cytotoxic effects on leukemia cell lines, indicating potential therapeutic applications in oncology .
The proposed mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Evidence from related studies suggests that the compound may trigger apoptotic pathways in cancer cells.
- Antioxidant Defense Modulation : By scavenging reactive oxygen species (ROS), the compound could protect cells from oxidative stress-related damage.
Study 1: Antioxidant Evaluation
A study evaluating Schiff base ligands found that certain derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays, highlighting the potential for this compound to act similarly .
Study 2: Anticancer Activity
In vitro tests on related oxalamide compounds revealed promising results against various cancer cell lines. For example, one study reported an IC50 value of 700 nM for a structurally analogous compound against a specific cancer type, suggesting that this compound could exhibit comparable potency .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O4S |
| Molecular Weight | 404.87 g/mol |
| CAS Number | 1903467-85-5 |
| Antioxidant Activity | Potentially significant |
| Anticancer Activity | Promising in preliminary studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chloroaromatic and Amide Motifs
3-Chloro-N-phenyl-phthalimide () :
This phthalimide derivative shares a chloro-substituted aromatic ring with the target compound. However, its cyclic imide structure contrasts with the oxalamide backbone of the target, resulting in differences in rigidity and hydrogen-bonding capacity. Phthalimides are used as polymer precursors, while oxalamides (like the target) may exhibit enhanced solubility due to their linear amide linkages .- N-(3-Acetyl-2-thienyl)acetamides (): These compounds feature thiophene rings and acetamide groups. The target compound’s thiophen-3-yl group and amide bonds suggest similar spectroscopic signatures (e.g., IR carbonyl stretches at ~1650–1700 cm⁻¹).
N-Substituted 2-Arylacetamides () :
Structurally simplified analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide highlight the role of halogenated aromatics and amide groups in intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming inversion dimers). The target compound’s oxalamide bridge may enable stronger hydrogen bonding, influencing solubility and stability .
Heterocyclic and Pesticide-Related Compounds
- Cyprofuram (): This fungicide (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) shares a chlorophenyl group and furan-derived moiety with the target compound. The tetrahydrofuran ring in cyprofuram contrasts with the target’s hydroxy-substituted ethyl chain, suggesting divergent biological targets. Nonetheless, both compounds demonstrate the pharmacological relevance of chloroaromatic-heterocyclic hybrids .
Thiophene Fentanyl Hydrochloride () :
Though pharmacologically distinct (an opioid), its thiophene substituent underscores the prevalence of thiophene in bioactive molecules. The target’s thiophen-3-yl group may similarly enhance lipophilicity or receptor binding, though its oxalamide core would confer different pharmacokinetic properties .
Key Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectroscopic Predictions for the Target Compound
| Technique | Key Signals |
|---|---|
| IR | ν(C=O) ~1680–1700 cm⁻¹ (oxalamide), ν(O–H) ~3200–3600 cm⁻¹ (hydroxyl) |
| ¹H NMR | δ 6.5–7.5 ppm (furan/thiophene), δ 2.2 ppm (CH₃ on phenyl), δ 4.5 ppm (–OH) |
| MS | [M+H]⁺ with fragments at m/z corresponding to oxalamide cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
